Peucedanocoumarin I

Natural Product Chemistry Coumarin Structure Elucidation Phytochemical Fingerprinting

Authentic Peucedanocoumarin I reference standards are essential for accurate phytochemical analysis, yet structural analogs with differing acyloxy substitutions can cause misidentification. This compound (CAS 130464-55-0) provides a definitive 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin signature. - **Analytical Utility**: Defined retention time & MS fragmentation for HPLC/LC-MS method development - **Chemotaxonomic Marker**: Differentiates P. praeruptorum from related Apiaceae species - **Quality Assurance**: Traceable isolation from natural source, batch-specific purity data

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
Cat. No. B3027512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeucedanocoumarin I
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
InChIInChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m1/s1
InChIKeyGVBNSPFBYXGREE-VEQZCADJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peucedanocoumarin I Overview


Peucedanocoumarin I is an angular-type dihydropyranocoumarin with the molecular formula C21H24O7 and CAS number 130464-55-0 . First isolated and structurally characterized from the root of Peucedanum praeruptorum Dunn (Bai-Hua Qian-Hu) alongside two closely related analogs, peucedanocoumarin II and III [1], this compound exhibits a distinct substitution pattern featuring 3'(S)-2-methylbutyryloxy and 4'(R)-acetoxy moieties on the dihydroseselin skeleton [1]. Its defined stereochemistry (9S,10R) and unique esterification profile differentiate it from other pyranocoumarins in the same botanical source [2].

Peucedanocoumarin I Substitution Caution


In-class substitution of Peucedanocoumarin I is not technically or scientifically feasible due to its specific structural configuration and documented compositional profile. Unlike more abundant pyranocoumarins such as praeruptorin A, praeruptorin B, and pteryxin, which exhibit differential accumulation dynamics during plant development, Peucedanocoumarin I demonstrates a distinct accumulation pattern during the bolting stage of P. praeruptorum [1]. This divergence in biosynthetic regulation underscores that the compound cannot be considered functionally or analytically interchangeable with other coumarins isolated from the same botanical material. Furthermore, the limited commercial availability of Peucedanocoumarin I as a purified reference standard contrasts sharply with more widely distributed analogs, making procurement selection a deliberate, evidence-based decision rather than a matter of simple substitution.

Peucedanocoumarin I Specificity Evidence


Acyloxy Substituent Comparison with Analogs

Peucedanocoumarin I is chemically differentiated from its co-isolated series analogs Peucedanocoumarin II and Peucedanocoumarin III by a specific esterification pattern at the 3' and 4' positions of the dihydroseselin core [1]. This substitutional divergence provides a clear structural basis for distinct chromatographic retention and spectroscopic signatures.

Natural Product Chemistry Coumarin Structure Elucidation Phytochemical Fingerprinting

Co-isolation with Known Coumarins

The accumulation of Peucedanocoumarin I in P. praeruptorum roots exhibits a distinct response to plant bolting compared to major pyranocoumarins. While praeruptorin A, praeruptorin B, and praeruptorin E show significant increment in bolted plants, Peucedanocoumarin I and its homolog Peucedanocoumarin II demonstrate only slight increases [1].

Transcriptomics Biosynthesis Quality Control

Distinct Commercial Supply Profile as a Niche Research Standard

Peucedanocoumarin I occupies a specialized niche in the commercial supply chain, offered by a limited number of specialized natural product suppliers primarily as an HPLC reference standard (≥98% purity) [1]. In contrast, major pyranocoumarins such as praeruptorin A, praeruptorin B, and pteryxin are more widely available from multiple commercial vendors .

Reference Standards Chemical Procurement Analytical Chemistry

Peucedanocoumarin I Applications


HPLC-MS Phytochemical Authentication

As an angular dihydropyranocoumarin with a structurally defined substitution pattern and stereochemistry [1], Peucedanocoumarin I serves as a robust chemotaxonomic marker for authenticating P. praeruptorum root material. Its relatively stable accumulation profile during plant development [2] enhances its reliability as a fingerprint component in HPLC-based botanical identity testing, particularly in quality control workflows for traditional Chinese medicine preparations containing Bai-Hua Qian-Hu.

Chemotaxonomic Marker for Peucedanum Species

Peucedanocoumarin I is commercially supplied at HPLC≥98% purity as a reference standard for quantitative and qualitative analysis [3]. Its distinct chromatographic properties, arising from its specific 3' and 4' esterification pattern [1], enable its use as an external standard in HPLC-DAD and LC-MS methods for the identification and quantification of coumarin constituents in complex plant extracts and herbal formulations.

Calibration Standard in Biosynthetic and Transcriptomic Studies of Coumarin Metabolism

The documented divergent regulation of Peucedanocoumarin I relative to major pyranocoumarins during plant bolting [2] positions it as a valuable calibration standard in transcriptomic and metabolomic studies. Researchers investigating the genetic and enzymatic control of coumarin biosynthesis in Apiaceae species utilize Peucedanocoumarin I as a representative minor coumarin to assess pathway-specific regulatory mechanisms.

Natural Product Library Screening for Anticancer Lead Discovery

While direct comparative quantitative data for Peucedanocoumarin I is currently limited in the peer-reviewed literature, structurally related pyranocoumarins from P. praeruptorum have demonstrated moderate cell growth inhibitory activity against human cancer cell lines . Peucedanocoumarin I can be included in focused natural product screening libraries for anticancer drug discovery, with the understanding that its specific activity profile requires independent experimental validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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